molecular formula C25H21N3O3 B282453 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B282453
M. Wt: 411.5 g/mol
InChI Key: XDYXRHUNZGDKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as DPP-6, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazoles and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to exhibit antiviral activity against certain viruses, including HIV and influenza.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized in high purity and yield. 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies. However, the limitations of 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential application of the compound is in the development of new anticancer therapies. 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to exhibit potent anticancer activity and may be a promising candidate for further development. Additionally, the antiviral activity of 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one suggests that it may have potential as a treatment for viral infections. Further research is needed to fully understand the mechanism of action of 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 2,4-dimethoxybenzaldehyde with diphenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield 4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.

properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O3/c1-30-18-13-14-19(20(15-18)31-2)24-21-22(16-9-5-3-6-10-16)26-27-23(21)25(29)28(24)17-11-7-4-8-12-17/h3-15,24H,1-2H3,(H,26,27)

InChI Key

XDYXRHUNZGDKQD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5)OC

Origin of Product

United States

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